![molecular formula C21H21N3O B2656140 (E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 836691-58-8](/img/structure/B2656140.png)
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, also known as P7C3, is a small molecule compound that has been shown to have neuroprotective effects.
Applications De Recherche Scientifique
Antibacterial Properties
- A study reported the synthesis of 2-piperidin-4-yl-benzimidazoles, demonstrating effective antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents (Yun He et al., 2003).
Corrosion Inhibition
- Benzimidazole derivatives, including variants of (E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, have been studied for their role as corrosion inhibitors for steel, demonstrating significant inhibition efficiency (M. Yadav et al., 2016).
Neuropeptide Y Y1 Receptor Antagonism
- Novel benzimidazoles have been synthesized and evaluated for their potential as selective neuropeptide Y Y1 receptor antagonists, aiming at antiobesity drug development (H. Zarrinmayeh et al., 1998).
Antinociceptive Activities
- Research on benzimidazole-piperidine derivatives revealed their potential as antinociceptive agents, indicating their effectiveness in pain management (Ümide Demir Özkay et al., 2017).
Inhibiting Parasitic Proliferation
- Piperidinyl-benzimidazolone analogs have shown effectiveness in blocking the proliferation of parasites like Toxoplasma gondii and Plasmodium falciparum, offering insights for treating infections (N. Saïdani et al., 2014).
Microwave-Assisted Synthesis for Antibacterial Activity
- Microwave-assisted synthesis of piperidine-containing compounds has shown promising results in antibacterial activity, highlighting the potential for rapid synthesis of effective agents (Ram C.Merugu et al., 2010).
Neuroleptic Activity
- Certain benzimidazole derivatives have demonstrated potent neuroleptic activity, comparable to established drugs like haloperidol, suggesting their potential in treating psychiatric disorders (M. Sato et al., 1978).
Antileishmanial Activity
- Studies on 1,4-diarylpiperazines, including benzimidazole compounds, have identified significant antileishmanial activity, offering a new class of potential treatments for this parasitic disease (A. Mayence et al., 2004).
Propriétés
IUPAC Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-20(11-10-16-6-2-1-3-7-16)24-14-12-17(13-15-24)21-22-18-8-4-5-9-19(18)23-21/h1-11,17H,12-15H2,(H,22,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPODNMZZVANFN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.